molecular formula C13H22O B182130 2-(1-Adamantyl)propan-2-ol CAS No. 775-64-4

2-(1-Adamantyl)propan-2-ol

Cat. No.: B182130
CAS No.: 775-64-4
M. Wt: 194.31 g/mol
InChI Key: WBKAUEBLTWRERU-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)propan-2-ol is a useful research compound. Its molecular formula is C13H22O and its molecular weight is 194.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known to be an important organic synthesis reagent .

Mode of Action

It is known to be used in oxidation reactions , implying that it may interact with its targets by donating or accepting electrons.

Biochemical Pathways

Given its use in oxidation reactions , it may influence pathways involving redox reactions.

Result of Action

Its role as an oxidation reagent suggests it may cause changes at the molecular level, potentially altering the structure or function of target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)propan-2-ol typically involves the reaction of adamantane derivatives with appropriate reagents. One common method is the reduction of 1-adamantanecarbonyl chloride with iodomethane, followed by hydrolysis to yield the desired alcohol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using adamantane as the starting material. The process includes steps such as halogenation, reduction, and hydrolysis under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Adamantyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various adamantane derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

2-(1-Adamantyl)propan-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(1-Adamantyl)propan-2-ol stands out due to its specific hydroxyl group positioning, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

Properties

IUPAC Name

2-(1-adamantyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-12(2,14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKAUEBLTWRERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C12CC3CC(C1)CC(C3)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306423
Record name 2-(1-adamantyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775-64-4
Record name 775-64-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1-adamantyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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